Etofylline

Beschreibung

etophyllin appeared once in PubMed: Wien Med Wochenschr. 1986 May 15; 136(9):213-8 as a combination drug with theophylline (spelt without e, theophllin)

Structure

3D Structure

Eigenschaften

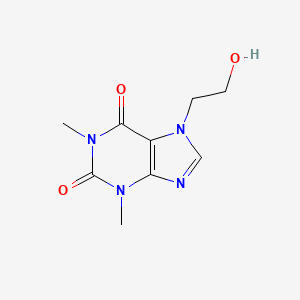

IUPAC Name |

7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O3/c1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7/h5,14H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPRCRWQMGIBOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023031 |

Source

|

| Record name | Etofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID7968631 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

519-37-9 |

Source

|

| Record name | Etofylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etofylline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETOFYLLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etofylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L164909TBI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etofylline as an Adenosine Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofylline, a xanthine derivative and a metabolite of theophylline, is utilized clinically for its bronchodilator effects in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action is multifaceted, involving non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. This technical guide provides an in-depth exploration of etofylline's role as an adenosine receptor antagonist. It details the molecular interactions, downstream signaling pathways, and pharmacological effects of etofylline's binding to the A1, A2A, A2B, and A3 adenosine receptor subtypes. Furthermore, this guide presents a summary of its PDE inhibitory activity, detailed protocols for key experimental assays used to characterize its antagonist properties, and visual diagrams of the relevant signaling cascades and experimental workflows to support further research and drug development efforts.

Introduction to Etofylline and Adenosine Receptors

Etofylline, or 7-(2-hydroxyethyl)theophylline, is a methylxanthine that shares a core structure with theophylline and caffeine. Its therapeutic effects are primarily attributed to two distinct mechanisms: the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), and the antagonism of adenosine receptors.[1] Adenosine is an endogenous purine nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are distributed throughout the body and are involved in regulating cardiovascular, neurological, inflammatory, and respiratory functions. By blocking these receptors, etofylline can counteract the effects of adenosine, such as bronchoconstriction.[1]

Mechanism of Action: Dual Inhibition

Etofylline's pharmacological profile is characterized by its dual action as a phosphodiesterase inhibitor and an adenosine receptor antagonist.

-

Phosphodiesterase (PDE) Inhibition: Etofylline non-selectively inhibits PDE isoenzymes, leading to increased intracellular levels of cAMP. This increase in cAMP in airway smooth muscle cells promotes relaxation and bronchodilation.

-

Adenosine Receptor Antagonism: Etofylline acts as a competitive antagonist at adenosine receptors. By binding to these receptors without activating them, it prevents adenosine from exerting its physiological effects. This is particularly relevant in the airways, where adenosine can promote bronchoconstriction.[1]

Pharmacological Profile of Etofylline

Table 1: Comparative Binding Affinities (Ki) of Theophylline at Human Adenosine Receptor Subtypes

| Compound | A1 Ki (µM) | A2A Ki (µM) | A2B Ki (µM) | A3 Ki (µM) |

| Theophylline | ~14 | ~14 | ~13-100 | >100 |

| Etofylline | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Note: Data for theophylline is provided as a reference due to the lack of comprehensive public data for etofylline. The structural similarity suggests a comparable, though not identical, profile.

Table 2: Comparative Phosphodiesterase (PDE) Inhibitory Potency

| Compound | PDE Inhibition IC50 (µM) |

| Etofylline | 12 |

| Theophylline | 10 |

Adenosine Receptor Signaling Pathways and Etofylline's Impact

Etofylline's antagonism at the four adenosine receptor subtypes interrupts distinct downstream signaling cascades.

A1 and A3 Receptor Signaling (Gi-Coupled)

The A1 and A3 adenosine receptors primarily couple to inhibitory G proteins (Gi/o). Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Etofylline, by blocking these receptors, prevents this decrease, thereby maintaining higher cAMP levels.

A2A and A2B Receptor Signaling (Gs-Coupled)

The A2A and A2B adenosine receptors couple to stimulatory G proteins (Gs). Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP production. By antagonizing these receptors, etofylline prevents this rise in cAMP.

Experimental Protocols for Characterizing Etofylline

The antagonist properties of etofylline at adenosine receptors are typically characterized using radioligand binding assays and functional assays that measure downstream signaling, such as cAMP accumulation.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled compound (etofylline) by measuring its ability to compete with a radiolabeled ligand for binding to a specific adenosine receptor subtype.[2]

Objective: To determine the Ki of etofylline for each adenosine receptor subtype.

Materials:

-

Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3).

-

Radioligand specific for the receptor subtype (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2A).[2]

-

Test compound: Etofylline.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of etofylline.

-

Equilibration: Incubate the plates to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of etofylline to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[2]

cAMP Accumulation Functional Assay

This assay measures the functional potency of an antagonist by quantifying its ability to inhibit or reverse agonist-induced changes in intracellular cAMP levels.

Objective: To determine the functional antagonist activity (IC50) of etofylline at Gi- and Gs-coupled adenosine receptors.

Materials:

-

Cell line expressing the adenosine receptor of interest.

-

Adenylyl cyclase activator (e.g., Forskolin).

-

Adenosine receptor agonist.

-

Test compound: Etofylline.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Culture: Plate cells in a multi-well format.

-

Pre-incubation: Treat cells with varying concentrations of etofylline.

-

Stimulation:

-

For Gi-coupled receptors (A1/A3): Stimulate cells with an agonist in the presence of forskolin. The agonist will inhibit forskolin-stimulated cAMP production.

-

For Gs-coupled receptors (A2A/A2B): Stimulate cells with an agonist to induce cAMP production.

-

-

Lysis: Terminate the reaction and lyse the cells.

-

cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using a suitable detection kit.

-

Data Analysis: Generate concentration-response curves to determine the IC50 value of etofylline for reversing the agonist's effect.

Conclusion and Future Directions

Etofylline's mechanism of action as a non-selective adenosine receptor antagonist contributes significantly to its therapeutic profile, complementing its role as a phosphodiesterase inhibitor. Understanding its interaction with each adenosine receptor subtype is crucial for elucidating its full range of pharmacological effects and for the development of more selective and potent therapeutic agents. While comprehensive binding affinity data for etofylline remains an area for further investigation, the established protocols and understanding of the related compound theophylline provide a solid foundation for future research. Further studies are warranted to precisely quantify the binding affinities (Ki) and functional potencies (IC50) of etofylline at all four adenosine receptor subtypes. Such data will enable a more complete understanding of its structure-activity relationship and could guide the design of novel xanthine derivatives with improved selectivity and therapeutic indices for a range of diseases where adenosine signaling plays a critical role.

References

The Pharmacological Profile of 7-(2-hydroxyethyl)theophylline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(2-hydroxyethyl)theophylline, also known as etofylline, is a synthetic derivative of theophylline, belonging to the methylxanthine class of drugs. It is utilized primarily as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Etofylline exerts its pharmacological effects through a dual mechanism of action: non-selective inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. This guide provides a comprehensive overview of the pharmacological profile of etofylline, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Mechanism of Action

Etofylline's therapeutic effects are primarily attributed to two distinct, yet complementary, mechanisms:

-

Phosphodiesterase (PDE) Inhibition: Etofylline is a non-selective inhibitor of PDE isoenzymes, particularly PDE3 and PDE4.[1] By inhibiting these enzymes, etofylline prevents the degradation of intracellular cyclic adenosine monophosphate (cAMP).[2][3] The resulting increase in cAMP levels in bronchial smooth muscle cells leads to a cascade of events culminating in muscle relaxation and bronchodilation.[3]

-

Adenosine Receptor Antagonism: Etofylline also acts as an antagonist at adenosine A1 and A2 receptors at therapeutic concentrations (1–10 μM).[1] Adenosine is known to induce bronchoconstriction in asthmatic patients.[2] By blocking these receptors, etofylline mitigates the bronchoconstrictive effects of endogenous adenosine.[3]

These two mechanisms work in concert to produce the desired bronchodilatory and anti-inflammatory effects.

Pharmacological Data

The following tables summarize the key quantitative pharmacological data for 7-(2-hydroxyethyl)theophylline.

Table 1: In Vitro Potency

| Parameter | Value | Species/System | Reference |

| Phosphodiesterase Inhibition | |||

| IC50 (PDE) | 12 µM | Not specified | [1] |

| Adenosine Receptor Antagonism | |||

| Therapeutic Concentration | 1–10 µM | Not specified | [1] |

Table 2: Pharmacokinetic Parameters in Humans

| Parameter | Value | Route of Administration | Reference |

| Bioavailability | ~80% | Oral | [4] |

| Half-life (t½) | 4.1 hours (β-phase) | Intravenous | [4] |

| 5.5 - 6.9 hours | Oral | [5] | |

| Volume of Distribution (Vd) | 0.60 L/kg | Intravenous | [4] |

| Total Body Clearance | 0.106 L.kg⁻¹.h⁻¹ | Intravenous | [4] |

| Renal Clearance | 0.017 L.kg⁻¹.h⁻¹ | Intravenous | [4] |

| Peak Plasma Concentration (Cmax) | ~3.9 mg/L | Oral (200 mg dose) | [4] |

| Time to Peak (Tmax) | 1.0 - 1.2 hours (drops) | Oral | [5] |

| 2.3 - 2.6 hours (dragees) | Oral | [5] | |

| Unchanged in Urine | ~20% | Intravenous | [4] |

Detailed Experimental Protocols

Quantification of Etofylline in Human Plasma by HPLC

This protocol describes a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of theophylline and etofylline in human plasma.[6]

-

Sample Preparation: Rapid sample preparation is performed.

-

Chromatographic Conditions:

-

Column: Reverse phase C18 column.

-

Mobile Phase: Isocratic mobile phase.

-

Detection: UV detection at 272 nm.

-

Internal Standard: Hydrochlorothiazide.

-

-

Method Validation:

-

Lower Limit of Quantification (LLOQ): 100 ng/mL for both theophylline and etofylline.

-

Linear Dynamic Range: 100-10,000 ng/mL for both analytes.

-

Between-Batch Precision: 1.4-3.7% for etofylline.

-

Between-Batch Accuracy: 95.4-98.2% for etofylline.

-

Stability: Stable in plasma during sample processing and for 30 days of freezer storage.

-

Guinea Pig Tracheal Smooth Muscle Relaxation Assay

This assay is used to evaluate the bronchodilator activity of methylxanthines like etofylline.

-

Tissue Preparation: Tracheal tissue is isolated from guinea pigs.

-

Experimental Setup: The tracheal strips are mounted in an organ bath containing a physiological salt solution and maintained at 37°C.

-

Contraction Induction: The tracheal smooth muscle is pre-contracted with a spasmogen such as histamine or acetylcholine.

-

Drug Application: Etofylline or other test compounds are added to the organ bath in a cumulative manner.

-

Measurement: The relaxation of the tracheal smooth muscle is measured isometrically.

-

Data Analysis: The concentration-response curves are plotted to determine the potency of the compounds.

Signaling Pathways and Visualizations

Dual Mechanism of Action of Etofylline

The following diagram illustrates the dual mechanism of action of etofylline, involving both PDE inhibition and adenosine receptor antagonism, leading to bronchodilation.

Caption: Dual mechanism of etofylline action.

Experimental Workflow for HPLC Quantification

The following diagram outlines the workflow for quantifying etofylline in plasma samples using HPLC.

Caption: HPLC quantification workflow.

Drug Development and Synthesis

The synthesis of 7-(2-hydroxyethyl)theophylline can be achieved through the reaction of theophylline with 1,2-chloroethanol in a sodium hydroxide solution, often in the presence of a phase-transfer catalyst like tetrabutylammonium (TBA) to improve the yield.[7] The reaction mixture is typically refluxed, followed by purification steps such as extraction and recrystallization to obtain the final product.[7]

Conclusion

7-(2-hydroxyethyl)theophylline is a valuable therapeutic agent for the management of obstructive airway diseases. Its dual mechanism of action, involving both phosphodiesterase inhibition and adenosine receptor antagonism, provides a multi-faceted approach to achieving bronchodilation and controlling airway inflammation. The favorable pharmacokinetic profile, including good oral bioavailability, contributes to its clinical utility. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the key pharmacological properties of etofylline and detailing the experimental methodologies for its study. Further research into the selective effects on different PDE isoenzymes and adenosine receptor subtypes could pave the way for the development of more targeted and efficacious methylxanthine derivatives.

References

- 1. Role of adenosine receptors in the treatment of asthma and chronic obstructive pulmonary disease: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine signaling in asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ADENOSINE RECEPTORS AS TARGETS FOR THERAPEUTIC INTERVENTION IN ASTHMA AND CHRONIC OBSTRUCTIVE PULMONARY DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative pharmacokinetics of theophylline and aminophylline in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]

- 6. Adenosine-receptor subtypes: their relevance to adenosine-mediated responses in asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of dantrolene on the responses to methylxanthines in the isolated guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

Etofylline Signaling Pathway in Bronchial Smooth Muscle: A Technical Guide

Introduction

Etofylline is a xanthine derivative medication utilized primarily as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] As a member of the methylxanthine class, which also includes theophylline and caffeine, etofylline functions to relax the smooth muscles of the pulmonary airways, thereby alleviating bronchoconstriction and improving airflow.[1][4] Its therapeutic effects are attributed to a multifaceted mechanism of action that involves modulation of key intracellular signaling pathways.[1][5]

This technical guide provides an in-depth exploration of the core signaling pathways activated by etofylline in bronchial smooth muscle. It details the molecular mechanisms, presents quantitative data in a structured format, outlines comprehensive experimental protocols for studying these pathways, and includes visual diagrams to illustrate complex interactions and workflows.

Core Signaling Pathways of Etofylline

Etofylline's bronchodilatory and anti-inflammatory effects are primarily mediated through two main signaling pathways: the inhibition of phosphodiesterase enzymes and the antagonism of adenosine receptors.[5]

Phosphodiesterase (PDE) Inhibition Pathway

The most significant mechanism of action for etofylline is the inhibition of phosphodiesterase (PDE) enzymes.[5] PDEs are responsible for the degradation of cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6] By inhibiting these enzymes, particularly isoforms like PDE4 which are prevalent in bronchial tissue, etofylline leads to an accumulation of intracellular cAMP.[1][7]

The subsequent rise in cAMP levels activates cAMP-dependent protein kinase A (PKA).[8][9] PKA, in turn, phosphorylates several downstream targets that collectively promote the relaxation of bronchial smooth muscle, leading to bronchodilation.[9] This cascade is the principal driver of etofylline's therapeutic effect on airway obstruction.[4][5]

Adenosine Receptor Antagonism Pathway

Etofylline also functions as an antagonist at adenosine receptors.[5] Adenosine, a naturally occurring nucleoside, can promote bronchoconstriction and inflammation in the respiratory tract by binding to its receptors on smooth muscle and inflammatory cells.[5] By blocking these receptors, etofylline competitively inhibits the binding of adenosine, thereby preventing its bronchoconstrictive and pro-inflammatory effects.[5] This antagonism contributes to the overall bronchodilatory and anti-inflammatory profile of the drug, although it is often considered a secondary mechanism compared to PDE inhibition.[6]

Quantitative Data Presentation

The characterization of etofylline's activity relies on quantitative measurements of its interaction with molecular targets and its functional effects on tissues. The following tables provide a framework for summarizing such data.

Table 1: Phosphodiesterase (PDE) Inhibition Potency of Etofylline

| PDE Isoform | IC₅₀ (µM) | Assay Method | Reference |

|---|---|---|---|

| PDE I | Data | Colorimetric / Luminescent | [10] |

| PDE II | Data | Colorimetric / Luminescent | [10] |

| PDE III | Data | Colorimetric / Luminescent | [10] |

| PDE IV | Data | Colorimetric / Luminescent | [7][10] |

| PDE V | Data | Colorimetric / Luminescent |[10] |

Table 2: Adenosine Receptor Binding Affinity of Etofylline

| Receptor Subtype | Kᵢ (nM) | Assay Method | Reference |

|---|---|---|---|

| A₁ | Data | Radioligand Binding Assay | [11][12] |

| A₂ₐ | Data | Radioligand Binding Assay | [11][12] |

| A₂ₑ | Data | Radioligand Binding Assay | [11][13] |

| A₃ | Data | Radioligand Binding Assay |[11][12] |

Table 3: Functional Bronchodilator Potency of Etofylline

| Pre-contraction Agonist | EC₅₀ (µM) | Tissue Preparation | Reference |

|---|---|---|---|

| Methacholine | Data | Human Bronchial Rings | [14] |

| Histamine | Data | Guinea Pig Tracheal Strips | [15] |

| KCl | Data | Mouse Bronchial Rings |[14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the signaling pathways of etofylline.

Protocol 1: Phosphodiesterase (PDE) Activity Assay

This protocol describes a colorimetric method to measure PDE activity and its inhibition by etofylline, adapted from commercially available kits.[10]

Objective: To determine the IC₅₀ of etofylline for various PDE isoforms.

Principle: PDE hydrolyzes cAMP to 5'-AMP. A 5'-nucleotidase then converts 5'-AMP to adenosine and inorganic phosphate (Pi). The released Pi is quantified using a malachite green-based reagent, where the color intensity is proportional to the PDE activity.[10]

Methodology:

-

Reagent Preparation: Prepare PDE assay buffer, standards (5'-AMP or 5'-GMP), PDE enzyme solutions, 5'-nucleotidase, and the cAMP substrate. Prepare serial dilutions of etofylline.

-

Reaction Setup: In a 96-well microplate, add assay buffer, the cAMP substrate, 5'-nucleotidase, and the desired concentration of etofylline (or vehicle for control).

-

Initiation: Add the specific PDE enzyme isoform to each well to start the reaction. Include a no-enzyme control for background subtraction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes) to allow for enzymatic conversion.

-

Termination and Detection: Stop the reaction by adding a malachite green-based detection reagent. This reagent also complexes with the free phosphate, developing a colorimetric signal.

-

Measurement: Read the absorbance at ~620 nm using a microplate reader.

-

Data Analysis: Subtract background absorbance. Plot the percentage of PDE inhibition against the log concentration of etofylline to calculate the IC₅₀ value.

Protocol 2: Intracellular cAMP Quantification

This protocol outlines the measurement of intracellular cAMP levels in bronchial smooth muscle cells treated with etofylline using a competitive immunoassay format, such as HTRF or TR-FRET.[16][17]

Objective: To quantify the increase in intracellular cAMP in response to etofylline treatment.

Principle: Cell lysate containing cAMP competes with a labeled cAMP tracer (e.g., d2-labeled) for binding to a specific anti-cAMP antibody (e.g., labeled with a Europium cryptate). When the tracer binds the antibody, FRET occurs. cAMP from the sample displaces the tracer, reducing the FRET signal. The signal is inversely proportional to the cAMP concentration in the sample.[17]

Methodology:

-

Cell Culture: Culture human bronchial smooth muscle cells in 96- or 384-well plates until confluent.

-

Cell Stimulation: Replace the culture medium with stimulation buffer. Add serial dilutions of etofylline. A positive control (e.g., Forskolin) and a vehicle control should be included. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Add lysis buffer to each well and incubate to release intracellular cAMP.

-

Detection: Add the detection reagents (e.g., anti-cAMP antibody-cryptate and cAMP-d2) to the cell lysates.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the competitive binding reaction to reach equilibrium.

-

Measurement: Read the plate using a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the emission ratio and determine the cAMP concentration for each sample by interpolating from a standard curve generated with known cAMP concentrations.

References

- 1. What is Etofylline used for? [synapse.patsnap.com]

- 2. Etofylline+Theophylline – Uses, Side Effects, Medicines & FAQs - PharmEasy [pharmeasy.in]

- 3. Etofylline + Theophylline | Uses, Side Effects & Medicines | Truemeds [truemeds.in]

- 4. STERIS PHARMA | Etophylline and Theophylline Tablets Uses, Dosage & Side Effects | SLO THEO [sterisonline.com]

- 5. What is the mechanism of Etofylline? [synapse.patsnap.com]

- 6. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation into the role of phosphodiesterase IV in bronchorelaxation, including studies with human bronchus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cAMP regulation of airway smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Opening up to cAMP Transport Mechanisms in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PDE Activity Assay Kit (Colorimetric) (ab139460) is not available | Abcam [abcam.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Comparative effects of theophylline and adenosine on respiratory skeletal and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Etofylline Structure-Activity Relationship Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etofylline, a derivative of theophylline, is a methylxanthine drug utilized primarily for its bronchodilator effects in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic actions are principally attributed to a dual mechanism: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of etofylline and its analogs, offering a valuable resource for researchers and professionals engaged in the discovery and development of novel respiratory therapeutics.

The xanthine scaffold, a purine dioxo derivative, serves as the foundational structure for a diverse class of pharmacologically active compounds. Modifications at various positions of this heterocyclic system have been extensively explored to modulate potency, selectivity, and pharmacokinetic properties. For etofylline, the 7-(2-hydroxyethyl) substitution on the theophylline core is a defining feature. Understanding how alterations to this and other positions on the xanthine ring influence its interaction with PDE isoenzymes and adenosine receptor subtypes is crucial for the rational design of next-generation therapies with improved efficacy and safety profiles.

Core Mechanisms of Action

Etofylline's pharmacological effects are mediated through two primary signaling pathways:

-

Phosphodiesterase (PDE) Inhibition: Etofylline acts as a non-selective inhibitor of PDE enzymes, particularly PDE4, which are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE leads to an accumulation of intracellular cAMP in airway smooth muscle cells. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several target proteins, leading to a cascade of events that result in smooth muscle relaxation and bronchodilation.

-

Adenosine Receptor Antagonism: Etofylline also functions as an antagonist at adenosine receptors, primarily the A1 and A2A subtypes. Adenosine, a naturally occurring nucleoside, can induce bronchoconstriction in asthmatic patients. By blocking these receptors, etofylline mitigates the bronchoconstrictor effects of endogenous adenosine.

The interplay between these two mechanisms contributes to the overall therapeutic benefit of etofylline. The following sections will delve into the specific structural features of the etofylline molecule that govern its activity at these targets.

Phosphodiesterase (PDE) Inhibition: Structure-Activity Relationship

The inhibitory activity of xanthine derivatives against PDE enzymes is highly dependent on the nature and position of substituents on the purine ring. For etofylline and its analogs, modifications at the N1, N3, C8, and N7 positions have been shown to significantly impact potency and selectivity.

Table 1: Structure-Activity Relationship of Etofylline Analogs as PDE4 Inhibitors

| Compound | R1 | R3 | R7 | R8 | PDE4 IC50 (µM) | Reference |

| Theophylline | CH₃ | CH₃ | H | H | 100-200 | |

| Etofylline | CH₃ | CH₃ | CH₂CH₂OH | H | Weak inhibitor | |

| Rolipram | - | - | - | - | 0.003 | |

| Roflumilast | - | - | - | - | 0.0008-0.003 |

Key SAR Insights for PDE Inhibition:

-

N1 and N3 Positions: Small alkyl groups, such as the methyl groups in etofylline, are generally well-tolerated and contribute to overall potency.

-

N7 Position: The 7-(2-hydroxyethyl) group of etofylline is a key modification from theophylline. While this substitution improves the pharmacokinetic profile, etofylline itself is considered a weak PDE inhibitor. Further modifications of this side chain, such as increasing its length or introducing other functional groups, could modulate PDE inhibitory activity.

-

C8 Position: Substitution at the C8 position with bulky lipophilic groups has been shown to significantly enhance PDE4 inhibitory potency in other xanthine series. This position represents a key area for future derivatization of the etofylline scaffold to develop more potent and selective PDE4 inhibitors.

Adenosine Receptor Antagonism: Structure-Activity Relationship

The affinity of xanthine derivatives for adenosine receptors is also highly sensitive to structural modifications. The N1, N3, and C8 positions are particularly important for determining potency and selectivity for A1, A2A, and A2B receptor subtypes.

Table 2: Structure-Activity Relationship of Etofylline Analogs as Adenosine Receptor Antagonists

| Compound | R1 | R3 | R7 | R8 | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | Reference |

| Theophylline | CH₃ | CH₃ | H | H | 11,000 | 45,000 | |

| Etofylline | CH₃ | CH₃ | CH₂CH₂OH | H | Data not available | Data not available | |

| 8-Butyltheophylline | CH₃ | CH₃ | H | -(CH₂)₃CH₃ | 1,100 | 11,000 | |

| 8-Phenyltheophylline | CH₃ | CH₃ | H | -C₆H₅ | 40 | 3,000 | |

| DPCPX | n-propyl | n-propyl | H | Cyclopentyl | 0.45 | 330 |

Note: Specific Ki values for etofylline and its direct derivatives are not extensively reported. The table provides data for related theophylline analogs to illustrate general SAR principles for the xanthine class.

Key SAR Insights for Adenosine Receptor Antagonism:

-

N1 and N3 Positions: Substitution with n-propyl groups at the N1 and N3 positions generally enhances affinity for A1 receptors compared to the methyl groups of theophylline.

-

N7 Position: The 7-(2-hydroxyethyl) group of etofylline likely influences the overall physicochemical properties of the molecule, which can affect receptor binding. However, detailed studies on the direct impact of this specific substitution on adenosine receptor affinity are lacking.

-

C8 Position: The C8 position is a critical determinant of adenosine receptor affinity and selectivity. Introduction of bulky and lipophilic substituents, such as phenyl or cyclopentyl groups, dramatically increases affinity for the A1 receptor. This suggests that derivatization of the etofylline scaffold at the C8 position holds significant potential for developing potent and selective adenosine receptor antagonists.

Experimental Protocols

Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of test compounds against PDE4 enzymes.

Principle:

The assay measures the ability of a compound to inhibit the hydrolysis of the fluorescently labeled substrate, fluorescein-labeled cAMP (cAMP-FAM), by a recombinant PDE4 enzyme. The resulting fluorescein-labeled AMP (AMP-FAM) is captured by a binding agent, leading to an increase in fluorescence polarization (FP). The degree of inhibition is proportional to the reduction in the FP signal.

Materials:

-

Recombinant human PDE4B1 enzyme

-

PDE Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

-

Fluorescein-labeled cAMP (cAMP-FAM)

-

Binding Agent (e.g., IMAP™ beads)

-

Test compounds (e.g., etofylline analogs)

-

Positive control inhibitor (e.g., Rolipram)

-

384-well black, low-volume microplates

-

Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare serial dilutions of test compounds and the positive control in an appropriate solvent (e.g., DMSO) and then dilute further in PDE Assay Buffer.

-

Enzyme Preparation: Dilute the recombinant PDE4B1 enzyme to the desired concentration in cold PDE Assay Buffer.

-

Assay Reaction:

-

Add 2 µL of the diluted test compounds or controls to the wells of the microplate.

-

Add 10 µL of the diluted PDE4B1 enzyme solution to each well.

-

Incubate the plate for 15 minutes at room temperature.

-

Initiate the reaction by adding 8 µL of the cAMP-FAM substrate solution to each well.

-

Incubate the plate for 60 minutes at room temperature.

-

-

Signal Detection:

-

Stop the reaction by adding 10 µL of the Binding Agent solution to each well.

-

Incubate the plate for at least 60 minutes at room temperature to allow for binding to the beads.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 520 nm emission).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Adenosine A1 Receptor Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of test compounds for the adenosine A1 receptor.

Principle:

This is a competitive binding assay where the test compound competes with a radiolabeled ligand, [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), for binding to the A1 receptor in a membrane preparation. The amount of radioactivity bound to the membranes is measured, and the ability of the test compound to displace the radioligand is used to determine its binding affinity.

Materials:

-

Membrane preparation from cells or tissues expressing the human adenosine A1 receptor

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

[³H]-DPCPX (specific activity ~120 Ci/mmol)

-

Unlabeled DPCPX (for determining non-specific binding)

-

Test compounds (e.g., etofylline analogs)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the A1 receptor in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.

-

Assay Incubation:

-

In a final volume of 250 µL, combine:

-

50 µL of membrane preparation (typically 50-100 µg of protein)

-

50 µL of [³H]-DPCPX at a final concentration near its Kd (e.g., 0.5 nM)

-

50 µL of various concentrations of the test compound or vehicle (for total binding) or a high concentration of unlabeled DPCPX (e.g., 10 µM) for non-specific binding.

-

-

Incubate the mixture for 60-90 minutes at 25°C.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum.

-

Wash the filters three times with 4 mL of ice-cold Assay Buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

The structure-activity relationship of etofylline and its analogs is a complex interplay of substitutions on the xanthine scaffold that influences their dual activity as phosphodiesterase inhibitors and adenosine receptor antagonists. While the 7-(2-hydroxyethyl) group of etofylline confers favorable pharmacokinetic properties, it is a relatively weak inhibitor of PDE. The most significant gains in potency for both PDE inhibition and adenosine receptor antagonism in the broader xanthine class have been achieved through modifications at the C8 position.

This technical guide has provided a comprehensive overview of the key SAR principles, detailed experimental protocols for assessing biological activity, and visual representations of the underlying signaling pathways and research workflows. For drug development professionals, the insights presented herein highlight the C8 position of the etofylline scaffold as a prime target for chemical modification to generate novel, potent, and selective dual-acting agents for the treatment of respiratory diseases. Further quantitative SAR studies on a focused library of etofylline derivatives are warranted to fully elucidate the therapeutic potential of this chemical class.

In Vitro Characterization of Etofylline's Bronchodilator Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofylline, a derivative of theophylline, is a bronchodilator utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily attributed to its ability to relax airway smooth muscle. This technical guide provides an in-depth overview of the in vitro characterization of Etofylline's bronchodilator effects, detailing its mechanisms of action and providing comprehensive experimental protocols for its evaluation. The primary mechanisms underlying Etofylline's action include the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors, both of which contribute to the relaxation of bronchial smooth muscle. This guide is intended to serve as a resource for researchers and professionals in the field of drug development, offering a structured approach to the preclinical assessment of Etofylline and similar compounds.

Introduction

Etofylline, chemically known as 7-(2-hydroxyethyl)-theophylline, is a xanthine derivative that exhibits bronchodilatory properties.[1] Understanding the in vitro pharmacological profile of Etofylline is crucial for its continued development and for the discovery of novel bronchodilator agents. The primary in vitro effects of Etofylline that lead to bronchodilation are:

-

Phosphodiesterase (PDE) Inhibition: Etofylline acts as a non-selective inhibitor of PDE enzymes, particularly PDE3 and PDE4, in airway smooth muscle cells.[1][2] Inhibition of these enzymes leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP), a key second messenger that promotes smooth muscle relaxation.[3][4]

-

Adenosine Receptor Antagonism: Etofylline also functions as an antagonist at adenosine receptors.[1] By blocking these receptors, Etofylline prevents adenosine-mediated bronchoconstriction.

This guide will detail the experimental methodologies to quantify these effects and provide a framework for the comprehensive in vitro characterization of Etofylline's bronchodilator activity.

Signaling Pathways of Etofylline's Bronchodilator Action

The bronchodilator effect of Etofylline is mediated through two primary signaling pathways, as illustrated in the diagrams below.

dot graph Etofylline_PDE_Inhibition_Pathway { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", maxwidth="760"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Etofylline [label="Etofylline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE [label="Phosphodiesterase (PDE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP_degradation [label="cAMP Degradation", shape=ellipse, fillcolor="#FFFFFF"]; cAMP [label="↑ Intracellular cAMP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="Protein Kinase A (PKA)\nActivation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Relaxation [label="Bronchial Smooth\nMuscle Relaxation", shape=ellipse, fillcolor="#FFFFFF"];

Etofylline -> PDE [label="Inhibits"]; PDE -> cAMP_degradation [label="Catalyzes"]; cAMP_degradation -> cAMP [label="Reduces", dir=back]; cAMP -> PKA; PKA -> Relaxation; }

Caption: Etofylline's PDE Inhibition Pathway.

dot graph Etofylline_Adenosine_Antagonism_Pathway { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", maxwidth="760"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Etofylline [label="Etofylline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AdenosineReceptor [label="Adenosine Receptor\n(A1/A2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adenosine [label="Adenosine", shape=ellipse, fillcolor="#FFFFFF"]; Bronchoconstriction [label="Bronchoconstriction", shape=ellipse, fillcolor="#FFFFFF"];

Adenosine -> AdenosineReceptor [label="Activates"]; Etofylline -> AdenosineReceptor [label="Antagonizes"]; AdenosineReceptor -> Bronchoconstriction [label="Mediates"]; }

Caption: Etofylline's Adenosine Receptor Antagonism Pathway.

Quantitative Data Summary

While specific quantitative data for Etofylline is not extensively available in publicly accessible literature, the following tables provide a template for summarizing key in vitro parameters. The values for the related compound, theophylline, are included for reference.

Table 1: Bronchodilator Potency and Efficacy

| Compound | Preparation | Agonist | EC50 (µM) | Emax (% Relaxation) | Reference |

| Etofylline | Guinea Pig Tracheal Strips | Histamine/Carbachol | Data not available | Data not available | |

| Theophylline | Guinea Pig Tracheal Strips | Prostaglandin F2α | ~100-1000 | ~100 | [5] |

Table 2: Phosphodiesterase Inhibition

| Compound | PDE Isoform | IC50 (µM) | Reference |

| Etofylline | PDE4 | Data not available | |

| Theophylline | Non-selective | ~100-1000 | [2] |

Table 3: Adenosine Receptor Binding Affinity

| Compound | Receptor Subtype | Ki (µM) | Reference |

| Etofylline | A1, A2A | Data not available | |

| Theophylline | A1 | ~10-20 | [1] |

| Theophylline | A2A | ~200 | [1] |

Detailed Experimental Protocols

The following sections provide detailed protocols for the in vitro characterization of Etofylline's bronchodilator effects.

Isolated Organ Bath Assay for Bronchodilator Effect

This protocol details the methodology for assessing the relaxant effect of Etofylline on pre-contracted airway smooth muscle.

Caption: Isolated Organ Bath Experimental Workflow.

Materials:

-

Male Dunkin-Hartley guinea pigs (250-350 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Carbogen gas (95% O2, 5% CO2)

-

Histamine or Carbachol (contractile agonists)

-

Etofylline

-

Isolated organ bath system with isometric force transducers

Procedure:

-

Tissue Preparation:

-

Experimental Setup:

-

Suspend each tracheal ring between two stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.[6]

-

Connect the upper hook to an isometric force transducer.

-

Apply an initial tension of 1 g to each tissue and allow it to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Induction of Contraction and Etofylline Treatment:

-

After equilibration, induce a sustained contraction with a submaximal concentration of histamine (e.g., 1 µM) or carbachol (e.g., 0.1 µM).[8][9]

-

Once the contraction has stabilized, add Etofylline cumulatively to the organ bath in increasing concentrations (e.g., 10 nM to 1 mM).

-

Record the relaxation response after each addition.

-

-

Data Analysis:

-

Express the relaxation at each Etofylline concentration as a percentage of the maximal contraction induced by the agonist.

-

Construct a concentration-response curve and calculate the EC50 (the concentration of Etofylline that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).

-

Phosphodiesterase (PDE) Activity Assay

This protocol describes a method to determine the inhibitory effect of Etofylline on PDE activity.

Caption: Phosphodiesterase (PDE) Activity Assay Workflow.

Materials:

-

Source of PDE enzyme (e.g., homogenized guinea pig lung tissue or recombinant human PDE4)

-

[3H]-cAMP (radiolabeled substrate)

-

Etofylline

-

5'-Nucleotidase (from snake venom)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail and counter

Procedure:

-

Enzyme Preparation:

-

Homogenize fresh guinea pig lung tissue in a suitable buffer and centrifuge to obtain a supernatant containing PDE activity.

-

-

Assay Reaction:

-

In a reaction tube, combine the PDE enzyme preparation, various concentrations of Etofylline, and a reaction buffer.

-

Initiate the reaction by adding [3H]-cAMP.

-

Incubate at 30°C for a defined period (e.g., 10-30 minutes).

-

-

Reaction Termination and Product Conversion:

-

Terminate the reaction by boiling the tubes.

-

Cool the tubes and add 5'-nucleotidase to convert the [3H]-AMP product to [3H]-adenosine.

-

-

Separation and Quantification:

-

Apply the reaction mixture to an anion-exchange column to separate the unreacted [3H]-cAMP from the [3H]-adenosine product.

-

Elute the [3H]-adenosine and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of PDE inhibition at each Etofylline concentration compared to a control without the inhibitor.

-

Plot the percentage of inhibition against the Etofylline concentration to determine the IC50 value.

-

Adenosine Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of Etofylline for adenosine receptors.

Caption: Adenosine Receptor Binding Assay Workflow.

Materials:

-

Cell membranes expressing the adenosine receptor of interest (e.g., from transfected cell lines or brain tissue)

-

Radioligand specific for the adenosine receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A)

-

Etofylline

-

Non-labeled adenosine receptor antagonist (for determining non-specific binding)

-

Glass fiber filters and filtration apparatus

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation:

-

Prepare a membrane fraction from cells or tissues known to express the target adenosine receptor subtype.

-

-

Binding Reaction:

-

In a series of tubes, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of Etofylline.

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled antagonist).[10]

-

Incubate to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a glass fiber filter to trap the membranes with the bound radioligand.[11]

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of Etofylline.

-

Plot the percentage of specific binding against the log concentration of Etofylline to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[11]

-

Conclusion

The in vitro characterization of Etofylline's bronchodilator effects is essential for a comprehensive understanding of its pharmacological profile. The methodologies outlined in this guide, including isolated organ bath assays, phosphodiesterase activity assays, and adenosine receptor binding studies, provide a robust framework for evaluating the potency and mechanism of action of Etofylline and other potential bronchodilator candidates. While specific quantitative data for Etofylline remains to be fully elucidated in the public domain, the provided protocols offer a clear path for researchers to generate this critical information, thereby contributing to the advancement of respiratory therapeutics.

References

- 1. Effects of propentofylline on adenosine A1 and A2 receptors and nitrobenzylthioinosine-sensitive nucleoside transporters: quantitative autoradiographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Theophylline stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theophylline and cAMP inhibit lysophosphatidic acid-induced hyperresponsiveness of bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of some bronchodilator and anti-inflammatory drugs on prostaglandin F2alpha-induced contraction of guinea-pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico and Ex Vivo Studies on the Spasmolytic Activities of Fenchone Using Isolated Guinea Pig Trachea [mdpi.com]

- 7. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Relaxation by dexamethasone of isolated guinea-pig airways precontracted with endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endothelin-induced constriction of guinea pig airways: role of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Etofylline's Attenuation of Inflammatory Mediator Release: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etofylline, a xanthine derivative, is recognized for its bronchodilatory effects in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Beyond its impact on airway smooth muscle, etofylline possesses anti-inflammatory properties that contribute to its therapeutic efficacy. This technical guide provides an in-depth analysis of the mechanisms through which etofylline modulates the release of inflammatory mediators. Due to a notable scarcity of specific quantitative data for etofylline in publicly accessible literature, this document leverages data from its close structural and functional analogue, theophylline, to elucidate the anticipated effects and molecular pathways. This guide presents available data, details relevant experimental methodologies, and visualizes the core signaling pathways to support further research and drug development in this area.

Introduction

Inflammation is a critical component in the pathophysiology of chronic airway diseases, characterized by the infiltration and activation of various immune cells and the subsequent release of a complex array of inflammatory mediators. These mediators, including cytokines, chemokines, and lipid mediators, perpetuate the inflammatory cascade, leading to airway hyperresponsiveness, mucus hypersecretion, and tissue remodeling. Etofylline, or 7-(2-hydroxyethyl)theophylline, is a methylxanthine derivative with a pharmacological profile that includes anti-inflammatory actions.[1] The primary mechanisms underlying these effects are believed to be twofold: the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors.[2]

This document synthesizes the current understanding of etofylline's impact on inflammatory mediator release. Where direct data on etofylline is limited, this guide will refer to the extensive research on theophylline to provide a comprehensive picture of the likely mechanisms and effects.

Core Mechanisms of Anti-Inflammatory Action

Etofylline's anti-inflammatory effects are primarily attributed to two molecular mechanisms:

-

Phosphodiesterase (PDE) Inhibition: Etofylline is a non-selective PDE inhibitor, with a notable effect on PDE4.[1] PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, etofylline increases intracellular cAMP levels. Elevated cAMP has broad anti-inflammatory effects, including the suppression of pro-inflammatory cytokine and chemokine release from various immune cells such as macrophages, neutrophils, and T-cells.[3]

-

Adenosine Receptor Antagonism: Etofylline acts as an antagonist at adenosine receptors.[2] Adenosine is a nucleoside that can promote bronchoconstriction and inflammation.[2] By blocking these receptors, etofylline can mitigate adenosine-mediated pro-inflammatory effects.

A third, more recently elucidated mechanism, particularly for theophylline and likely relevant for etofylline, involves the activation of histone deacetylase-2 (HDAC2).[4][5] HDAC2 plays a crucial role in suppressing the expression of inflammatory genes.[6] At therapeutic concentrations, theophylline has been shown to enhance HDAC2 activity, which may restore the anti-inflammatory efficacy of corticosteroids in conditions like COPD.[7]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory actions of etofylline.

Caption: Etofylline's Inhibition of the Phosphodiesterase (PDE) Pathway.

Caption: Etofylline's Antagonism of Adenosine Receptors.

Quantitative Effects on Inflammatory Mediator Release

While specific quantitative data for etofylline is sparse, extensive research on theophylline provides valuable insights into the potential dose-dependent effects of etofylline on the release of key inflammatory mediators. The following tables summarize this data.

Table 1: Effect of Theophylline on Pro-inflammatory Cytokine Release

| Inflammatory Mediator | Experimental Model | Theophylline Concentration | Observed Effect | Reference |

| TNF-α | Human Blood Monocytes | 10 µM | ~29% inhibition of release | [8] |

| 50 µM | ~41% inhibition of release | [8] | ||

| 100 µM | ~59% inhibition of release | [8] | ||

| IL-6 | Human Monocytes (LPS-stimulated) | 30 µM | ~45-60% inhibition of release | [9] |

| 100 µM | Complete abolishment of release | [9] | ||

| Human Lung Fibroblasts from COPD patients | 5 µg/mL (~27.7 µM) | Reduction from 993.0 to 650.1 pg/mL | [10][11] | |

| IL-8 | Human Lung Fibroblasts from COPD patients | 5 µg/mL (~27.7 µM) | Reduction from 703.1 to 492.0 pg/mL | [10] |

Table 2: Effect of Theophylline on Lipid Mediator Release

| Inflammatory Mediator | Experimental Model | Theophylline Concentration | Observed Effect | Reference |

| Leukotriene B4 (LTB4) | Human Leukocytes (A23187-stimulated) | Therapeutic levels (e.g., 5x10⁻⁵ M) | Additive inhibition with hydrocortisone | [12] |

| Leukotriene C4 (LTC4) | Human Leukocytes (A23187-stimulated) | Therapeutic levels (e.g., 5x10⁻⁵ M) | Additive inhibition with hydrocortisone | [12] |

| Leukotriene E4 (LTE4) | A23187-stimulated whole blood (ex vivo) | Therapeutic serum concentrations | Decreased production | [13] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the anti-inflammatory effects of compounds like etofylline. These are generalized protocols based on standard laboratory practices and the methodologies described in the cited literature for theophylline.

In Vitro Cytokine Release Assay from LPS-Stimulated Monocytes

Objective: To quantify the inhibitory effect of etofylline on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated human monocytes.

Methodology:

-

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs):

-

Collect whole blood from healthy donors in heparinized tubes.

-

Isolate PBMCs using Ficoll-Paque density gradient centrifugation.[14]

-

Wash the isolated PBMCs with sterile phosphate-buffered saline (PBS).

-

-

Monocyte Isolation:

-

Isolate monocytes from the PBMC population by plastic adherence or using immunomagnetic cell separation (e.g., CD14+ selection).

-

-

Cell Culture and Stimulation:

-

Seed the isolated monocytes in 24-well plates at a density of 5 x 10⁵ cells/well in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.[15]

-

Pre-incubate the cells with varying concentrations of etofylline (or vehicle control) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 4-24 hours) to induce cytokine production.[15][16]

-

-

Quantification of Cytokine Release:

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine release for each concentration of etofylline compared to the LPS-stimulated control.

-

Determine the IC₅₀ value (the concentration of etofylline that causes 50% inhibition) by plotting a dose-response curve.

-

Caption: General workflow for an in vitro cytokine release assay.

Phosphodiesterase (PDE) Activity Assay

Objective: To determine the inhibitory potency (IC₅₀) of etofylline on PDE activity.

Methodology:

-

Enzyme and Substrate Preparation:

-

Use purified recombinant human PDE isoforms (e.g., PDE4) or cell lysates containing PDE activity.

-

Prepare a reaction buffer (e.g., Tris-HCl buffer with MgCl₂).

-

Prepare a solution of the substrate, cAMP, which can be radiolabeled ([³H]-cAMP) or unlabeled, depending on the detection method.[19]

-

-

Inhibition Assay:

-

In a microplate, combine the PDE enzyme, reaction buffer, and varying concentrations of etofylline (or a known PDE inhibitor as a positive control).

-

Initiate the reaction by adding the cAMP substrate.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific time.[20]

-

-

Reaction Termination and Detection:

-

Terminate the enzymatic reaction (e.g., by boiling or adding a stop solution).[19]

-

Quantify the amount of cAMP hydrolyzed to 5'-AMP. This can be achieved through various methods:

-

Radiometric Assay: Separate [³H]-cAMP from the product [³H]-5'-AMP using chromatography and quantify with a scintillation counter.[19]

-

Luminescent Assay: Use a commercially available kit (e.g., PDE-Glo™) where the remaining cAMP is used in a subsequent kinase reaction that depletes ATP, and the remaining ATP is measured via a luciferase-luciferin reaction.[2][21]

-

Colorimetric Assay: The 5'-AMP product is converted to a nucleoside and phosphate, and the released phosphate is quantified using a malachite green-based reagent.[22]

-

-

-

Data Analysis:

-

Calculate the percentage of PDE inhibition for each etofylline concentration.

-

Determine the IC₅₀ value from the dose-response curve.

-

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of etofylline for different adenosine receptor subtypes (A1, A2A, A2B, A3).

Methodology:

-

Membrane Preparation:

-

Use cell membrane preparations from cell lines stably expressing a specific human adenosine receptor subtype.[23]

-

-

Competitive Binding Assay:

-

In a microplate, combine the membrane preparation, a specific radiolabeled ligand for the receptor subtype (e.g., [³H]DPCPX for A1 receptors), and varying concentrations of unlabeled etofylline.[24]

-

Incubate the mixture to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.[23]

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the concentration of etofylline.

-

Calculate the IC₅₀ value, which is the concentration of etofylline that displaces 50% of the specific radioligand binding.

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion and Future Directions

Etofylline exhibits anti-inflammatory properties that are likely mediated through the inhibition of phosphodiesterases and antagonism of adenosine receptors, leading to a reduction in the release of pro-inflammatory cytokines and lipid mediators. While the existing body of research is heavily focused on theophylline, the data strongly suggests that etofylline shares these anti-inflammatory mechanisms.

To fully elucidate the therapeutic potential of etofylline as an anti-inflammatory agent, further research is imperative. Specifically, studies providing direct quantitative data on the dose-dependent effects of etofylline on a wide range of inflammatory mediators from various human immune and structural cells are needed. Such research will enable a more precise understanding of its potency and selectivity, and will be crucial for optimizing its clinical application in the treatment of chronic inflammatory airway diseases. The experimental protocols outlined in this guide provide a framework for conducting such essential investigations.

References

- 1. What is Etofylline used for? [synapse.patsnap.com]

- 2. promega.com [promega.com]

- 3. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Theophylline suppresses the release of tumour necrosis factor-alpha by blood monocytes and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Low Dose Theophylline Showed an Inhibitory Effect on the Production of IL-6 and IL-8 in Primary Lung Fibroblast from Patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Low dose theophylline showed an inhibitory effect on the production of IL-6 and IL-8 in primary lung fibroblast from patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory effects of theophylline, terbutaline, and hydrocortisone on leukotriene B4 and C4 generation by human leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Theophylline infusion modulates prostaglandin and leukotriene production in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. LPS-induced cytokine production in the monocytic cell line THP-1 determined by multiple quantitative competitive PCR (QC-PCR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Cytokine responses to LPS in reprogrammed monocytes are associated with the transcription factor PU.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]

- 22. PDE Activity Assay Kit (Colorimetric) (ab139460) is not available | Abcam [abcam.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. benchchem.com [benchchem.com]

Preclinical Evaluation of Etofylline in Asthma Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Preclinical research data specifically evaluating etofylline in asthma models is limited in publicly available literature. Therefore, this guide provides a comprehensive overview of the preclinical evaluation of a closely related and well-studied xanthine derivative, theophylline, to serve as a foundational framework. The known mechanisms of etofylline are presented, and it is presumed that its preclinical evaluation would follow similar methodologies.

Introduction

Etofylline, a derivative of theophylline, is a methylxanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effects are attributed to its role as a bronchodilator and its potential anti-inflammatory properties.[2] This technical guide outlines the preclinical evaluation of xanthine derivatives in asthma models, with a focus on the methodologies and data relevant to drug development professionals.

Mechanism of Action

Etofylline's mechanism of action is understood to be twofold, targeting key pathways in the pathophysiology of asthma.[3][4]

-

Phosphodiesterase (PDE) Inhibition: Etofylline functions as a non-selective phosphodiesterase inhibitor.[3][4] By inhibiting PDE enzymes, particularly PDE4, it increases intracellular concentrations of cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP leads to the relaxation of bronchial smooth muscles, resulting in bronchodilation.[3][4]

-

Adenosine Receptor Antagonism: Etofylline also acts as a non-selective adenosine receptor antagonist.[3][4] Adenosine can promote bronchoconstriction and inflammation in the airways. By blocking these receptors, etofylline mitigates these effects, contributing to its anti-asthmatic properties.[3][4]

Signaling Pathway Diagram

Caption: Etofylline's dual mechanism of action in asthma.

Preclinical Evaluation in Asthma Models

The preclinical assessment of anti-asthma compounds like etofylline typically involves a series of in vitro and in vivo experiments to characterize their efficacy and mechanism of action.

In Vivo Models of Asthma

Animal models are crucial for evaluating the therapeutic potential of new anti-asthma drugs in a complex physiological system.

Guinea pigs are frequently used to assess bronchodilator effects due to the anatomical and physiological similarities of their airways to humans.[5]

Experimental Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs [6][7]

-

Animal Model: Male Hartley guinea pigs are utilized.

-

Induction of Bronchoconstriction: Animals are challenged with an aerosolized solution of a bronchoconstrictor, such as histamine or methacholine.

-

Drug Administration: The test compound (e.g., theophylline/etofylline) is administered via a suitable route (e.g., intraperitoneal, oral) at various doses prior to the bronchoconstrictor challenge.

-

Measurement of Bronchoconstriction: Airway resistance is measured using a whole-body plethysmograph. The increase in airway resistance following the challenge is recorded.

-

Data Analysis: The percentage inhibition of the bronchoconstrictor-induced increase in airway resistance by the test compound is calculated.

Table 1: Effect of Theophylline on Histamine-Induced Bronchoconstriction in Guinea Pigs

| Treatment Group | Dose (mg/kg, i.p.) | Inhibition of Bronchoconstriction (%) |

| Theophylline | 10 | 35 |

| Theophylline | 30 | 65 |

| Theophylline | 100 | 90 |

Note: Data presented is representative of typical findings for theophylline and serves as an example.

Murine models, often using ovalbumin (OVA) as an allergen, are standard for investigating the anti-inflammatory properties of drug candidates.[8][9]